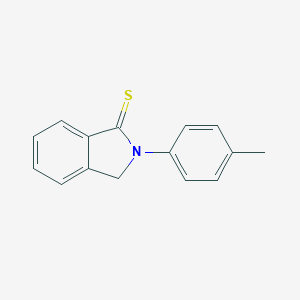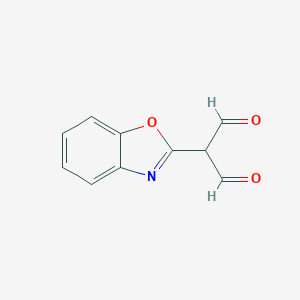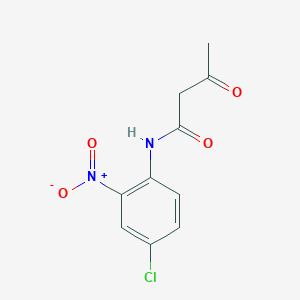
RCL T298565
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’,9’-Dibromospiro[1,3-dioxolane-2,10’-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6’-one is a complex organic compound with the molecular formula C12H10Br2O3 and a molecular weight of 362.014 g/mol This compound features a unique spiro structure, which is characterized by a dioxolane ring fused to a pentacyclic decane system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’,9’-Dibromospiro[1,3-dioxolane-2,10’-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6’-one typically involves the following steps:
Formation of the Pentacyclic Decane Core: The pentacyclic decane core can be synthesized through a series of cyclization reactions starting from simpler organic precursors.
Introduction of the Dioxolane Ring: The dioxolane ring is introduced via a condensation reaction with appropriate diol and aldehyde or ketone precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5’,9’-Dibromospiro[1,3-dioxolane-2,10’-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6’-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization and Ring-Opening Reactions: The spiro structure allows for cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states and functionalized compounds.
科学研究应用
5’,9’-Dibromospiro[1,3-dioxolane-2,10’-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6’-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
作用机制
The mechanism of action of 5’,9’-Dibromospiro[1,3-dioxolane-2,10’-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6’-one involves its interaction with molecular targets and pathways. The bromine atoms and the spiro structure contribute to its reactivity and ability to form stable complexes with various biomolecules. The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function .
相似化合物的比较
Similar Compounds
5’,9’-Dichlorospiro[1,3-dioxolane-2,10’-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6’-one: Similar structure but with chlorine atoms instead of bromine.
5’,9’-Diiodospiro[1,3-dioxolane-2,10’-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6’-one: Similar structure but with iodine atoms instead of bromine.
Uniqueness
The presence of bromine atoms in 5’,9’-Dibromospiro[1,3-dioxolane-2,10’-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6’-one imparts unique reactivity and properties compared to its chloro and iodo analogs. Bromine atoms are larger and more polarizable than chlorine atoms, leading to different reactivity patterns and interactions with other molecules .
属性
CAS 编号 |
25867-84-9 |
|---|---|
分子式 |
C12H10Br2O3 |
分子量 |
362.01 g/mol |
IUPAC 名称 |
5',9'-dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one |
InChI |
InChI=1S/C12H10Br2O3/c13-10-6-4-3(9(10)15)5-7(10)8(6)11(4,14)12(5)16-1-2-17-12/h3-8H,1-2H2 |
InChI 键 |
GABJUTVSUROVBC-UHFFFAOYSA-N |
SMILES |
C1COC2(O1)C3C4C5C2(C6C5C(C36)(C4=O)Br)Br |
规范 SMILES |
C1COC2(O1)C3C4C5C2(C6C5C(C36)(C4=O)Br)Br |
| 25867-84-9 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(3-Bromophenyl)amino]methyl}phenol](/img/structure/B188494.png)
![Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B188496.png)
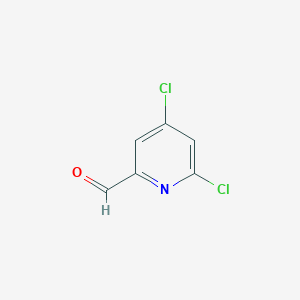
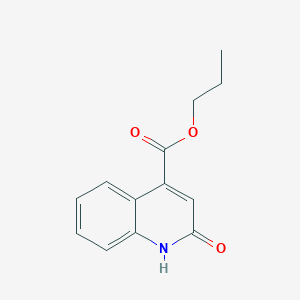
![ethyl 1-benzyl-5-[(3-bromobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B188502.png)


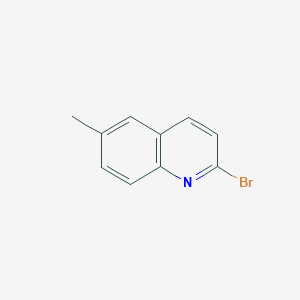
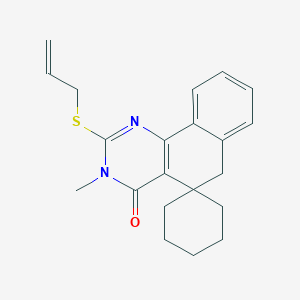
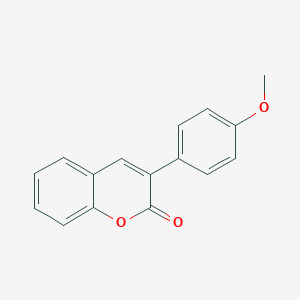
![1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine](/img/structure/B188511.png)
